molecular formula C11H7NOS B8463363 9H-Pyrrolo[2,1-b][1,3]benzothiazin-9-one

9H-Pyrrolo[2,1-b][1,3]benzothiazin-9-one

Cat. No.: B8463363
M. Wt: 201.25 g/mol
InChI Key: PWVSBZMBOBCLIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9H-Pyrrolo[2,1-b][1,3]benzothiazin-9-one is a synthetically versatile tricyclic heteroaromatic compound of significant interest in medicinal chemistry and drug discovery. This scaffold is a focal point for researchers developing novel therapeutic agents due to its structural similarity to several bioactive classes, including pyrrolobenzothiazines and pyrrolobenzothiazepines. Compounds based on this fused ring system are frequently investigated for their potential biological activities. Related pyrrolo-fused benzothiazine derivatives have been identified as potent calcium channel antagonists with demonstrated cardiovascular activity and selectivity for cardiac tissue . Furthermore, the broader structural class of pyrrolo[2,1-b][1,3]benzothiazoles has shown promising, broad-spectrum biological properties, including potent antimicrobial and anticancer activities in vitro . The scaffold serves as a privileged structure for designing new active molecules, making it a valuable building block in synthetic and medicinal chemistry research. This product is intended for research and development purposes only. For Research Use Only (RUO). Not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H7NOS

Molecular Weight

201.25 g/mol

IUPAC Name

pyrrolo[2,1-b][1,3]benzothiazin-9-one

InChI

InChI=1S/C11H7NOS/c13-11-8-4-1-2-5-9(8)14-10-6-3-7-12(10)11/h1-7H

InChI Key

PWVSBZMBOBCLIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N3C=CC=C3S2

Origin of Product

United States

Structural Framework and Nomenclature Within Pyrrolobenzothiazine Systems

The chemical architecture of 9H-Pyrrolo[2,1-b] beilstein-journals.orgnih.govbenzothiazin-9-one is a fused, tetracyclic system. Its foundation is the benzothiazine nucleus, which consists of a benzene (B151609) ring fused to a thiazine (B8601807) ring—a six-membered heterocycle containing one sulfur and one nitrogen atom. The designation " beilstein-journals.orgnih.gov" in benzothiazine specifies the positions of the sulfur and nitrogen atoms relative to each other within the thiazine ring.

This benzothiazine core is then fused to a pyrrole (B145914) ring, a five-membered nitrogen-containing heterocycle. The nomenclature "[2,1-b]" precisely describes the manner of fusion between the pyrrole and the benzothiazine moieties. Finally, the "-9-one" suffix indicates the presence of a carbonyl group (C=O) at the 9th position of the fused structure. The "9H-" prefix denotes the presence of a hydrogen atom at this position in the parent ring system before the introduction of the carbonyl group.

This specific arrangement of atoms and rings distinguishes 9H-Pyrrolo[2,1-b] beilstein-journals.orgnih.govbenzothiazin-9-one from its various isomers, such as the more extensively studied pyrrolo[2,1-c] beilstein-journals.orgnih.govbenzothiazines and pyrrolo[2,1-b] beilstein-journals.orgnih.govbenzothiazoles. beilstein-journals.orgacs.org Each isomer, while sharing the same elemental composition, exhibits unique three-dimensional geometry and electronic properties, which in turn dictates its chemical reactivity and biological activity. The angular fusion of the rings in the pyrrolo[2,1-b] beilstein-journals.orgnih.govbenzothiazole (B30560) scaffold, a close structural relative, is a key feature influencing its interactions with biological targets. beilstein-journals.org

Significance of Fused Nitrogen and Sulfur Heterocycles in Contemporary Chemical Research

Heterocyclic compounds that incorporate both nitrogen and sulfur atoms within their fused ring systems are of immense interest in modern chemical research. nih.gov These scaffolds are often considered "privileged structures" in medicinal chemistry because they can interact with a wide array of biological targets with high affinity and specificity.

The presence of both nitrogen and sulfur heteroatoms imparts unique physicochemical properties to these molecules. These include the ability to participate in hydrogen bonding, coordinate with metal ions, and engage in various electronic interactions, which are crucial for molecular recognition and biological function. Consequently, these heterocyclic systems form the core of numerous pharmaceuticals, agrochemicals, and advanced materials. nih.gov

Derivatives of fused nitrogen-sulfur heterocycles, such as benzothiazines and pyrrolobenzothiazoles, have demonstrated a broad spectrum of pharmacological activities. nih.govmdpi.com Their value is continuously being explored in the development of new therapeutic agents.

Current Research Landscape and Future Directions for 9h Pyrrolo 2,1 B Beilstein Journals.orgnih.govbenzothiazin 9 One

Strategies for Constructing the 9H-Pyrrolo[2,1-b]beilstein-journals.orgnih.govbenzothiazin-9-one Core

The fundamental challenge in synthesizing the target molecule lies in the efficient fusion of the pyrrole (B145914) ring with the benzothiazine system. Key strategies involve forming the critical carbon-sulfur bond late in the synthetic sequence through cyclization.

The principal method for constructing the 9H-Pyrrolo[2,1-b] beilstein-journals.orgnih.govbenzothiazin-9-one scaffold involves an intramolecular cyclization reaction. This approach builds the fused ring system in a key final step from a linear precursor.

A notable synthesis starts from thiosalicylic acid and proceeds through a six-step sequence to yield the target compound. The crucial step in this sequence is the activation of a sulfoxide (B87167) precursor, which facilitates an intramolecular electrophilic attack by the sulfur atom onto the electron-rich pyrrole ring. Specifically, 1-(2-ethylsulfinyl)benzoylpyrrole is used as the key intermediate. The cyclization to form the C-S bond and thus the benzothiazine ring can be induced through several methods:

Thermal Cyclization: Heating the sulfoxide precursor directly can provide the desired product.

Trifluoroacetic Anhydride (B1165640) (TFAA) Treatment: The use of TFAA activates the sulfoxide, promoting a Pummerer-type rearrangement intermediate that readily cyclizes to give the fused ring system in high yield.

This intramolecular sulfenylation approach provides a direct route to the core structure of 9H-Pyrrolo[2,1-b] beilstein-journals.orgnih.govbenzothiazin-9-one.

While not explicitly documented for 9H-Pyrrolo[2,1-b] beilstein-journals.orgnih.govbenzothiazin-9-one itself, alkylation-driven annulation represents a powerful strategy for building similar fused pyrrole systems, such as 9H-pyrrolo[1,2-a]indoles. This methodology typically involves a cascade reaction initiated by a Friedel-Crafts alkylation.

In a representative example of this strategy, a copper(II) triflate (Cu(OTf)₂) catalyst facilitates a Friedel-Crafts alkylation/annulation cascade between substituted indoles and 1,2-dicarbonyl-3-enes. nih.govresearchgate.net The process involves the initial alkylation of the indole (B1671886) ring, followed by an intramolecular cyclization (annulation) to form the fused pyrrole ring. nih.govresearchgate.net This reaction is efficient and operationally simple, utilizing readily available starting materials to construct diverse polycyclic systems. nih.gov Although applied to an indole core, this cascade strategy of alkylation followed by annulation highlights a potential, yet unexplored, pathway toward the pyrrolobenzothiazine framework.

Synthesis of Substituted 9H-Pyrrolo[2,1-b]beilstein-journals.orgnih.govbenzothiazin-9-one Derivatives

Once the core is constructed, further chemical diversity can be achieved by introducing functional groups onto the tricyclic system. Electrophilic substitution has been shown to be a viable method for this purpose.

Electrophilic Pathways: The 9H-Pyrrolo[2,1-b] beilstein-journals.orgnih.govbenzothiazin-9-one system is susceptible to electrophilic aromatic substitution. Experimental evidence shows that the pyrrole ring is the primary site of reactivity. The reaction with common electrophiles indicates that the C-1 position is the predominant site of substitution. This regioselectivity allows for the controlled introduction of various functional groups.

Table 1: Electrophilic Substitution Reactions on 9H-Pyrrolo[2,1-b] beilstein-journals.orgnih.govbenzothiazin-9-one
ReagentReaction TypeProductYield (%)
Trifluoroacetic anhydride (TFAA)Trifluoroacetylation1-Trifluoroacetyl-9H-pyrrolo[2,1-b] beilstein-journals.orgnih.govbenzothiazin-9-one86%
POCl₃/DMFVilsmeier-Haack Formylation1-Formyl-9H-pyrrolo[2,1-b] beilstein-journals.orgnih.govbenzothiazin-9-one75%
Acetyl nitrateNitration1-Nitro-9H-pyrrolo[2,1-b] beilstein-journals.orgnih.govbenzothiazin-9-one-

Nucleophilic Pathways: The reactivity of pyrrolobenzothiazine systems towards nucleophiles has been demonstrated in related isomers, such as 3-aroylpyrrolo[2,1-c] beilstein-journals.orgnih.govbenzothiazine-1,2,4-triones. beilstein-journals.orgnih.gov These compounds react with nucleophiles like alcohols and amines. beilstein-journals.orgnih.gov The nucleophilic attack occurs at an electrophilic carbon center in the thiazine (B8601807) ring, which can lead to a cleavage of the S-C bond and subsequent intramolecular cyclization, resulting in a ring contraction to form pyrrolo[2,1-b] beilstein-journals.orgnih.govbenzothiazoles. beilstein-journals.orgnih.gov This reaction highlights the potential for nucleophiles to induce significant structural transformations in the pyrrolobenzothiazine scaffold. beilstein-journals.orgnih.gov

Regioselectivity is crucial in the synthesis of fused heterocyclic systems to ensure the desired arrangement of atoms and the correct final isomer. In the context of benzothiazines, regioselectivity often comes into play during the initial ring-forming steps.

For instance, a facile and regioselective synthesis of 1,4-benzothiazine derivatives can be achieved from the reaction of α-cyano α-alkoxy carbonyl epoxides with 2-aminothiophenol (B119425). The outcome of this reaction is governed by the superior nucleophilicity of the sulfur atom compared to the nitrogen atom in 2-aminothiophenol. The sulfur atom exclusively attacks the more sterically accessible or electronically deficient carbon of the epoxide ring, leading to a regioselective ring-opening. This initial step dictates the final connectivity in the resulting benzothiazine ring. Control over reaction conditions, such as the presence or absence of an acid catalyst, can further influence the reaction pathway and the isomeric products formed.

While specific studies on controlling isomerism for the 9H-Pyrrolo[2,1-b] beilstein-journals.orgnih.govbenzothiazin-9-one system are not extensively detailed, the principles of regiocontrol in the synthesis of its benzothiazine precursors are well-established and critical for obtaining the correct constitutional isomer.

Alternative Synthetic Pathways to Related Pyrrolobenzothiazines

Besides the direct synthesis of the [2,1-b] fused system, alternative routes can provide access to related structural isomers of pyrrolobenzothiazine. These alternative structures are valuable in their own right and expand the chemical space of this heterocyclic family.

One innovative approach involves a nucleophile-induced ring contraction of a larger ring system. Specifically, 3-aroylpyrrolo[2,1-c] beilstein-journals.orgnih.govbenzothiazine-1,2,4-triones can be transformed into pyrrolo[2,1-b] beilstein-journals.orgnih.govbenzothiazoles. beilstein-journals.orgnih.gov In this process, a nucleophile attacks the C4 position, leading to the cleavage of the S-C bond in the 1,4-thiazine ring. The resulting intermediate, a 1-(2-thiophenyl)pyrrole derivative, then undergoes an intramolecular cyclization to yield the thermodynamically more stable five-membered benzothiazole ring system. beilstein-journals.orgnih.gov

Table 2: Synthesis of Related Pyrrolobenzothiazole/benzothiazine Isomers
Starting MaterialKey TransformationProduct ClassReference
3-Aroylpyrrolo[2,1-c] beilstein-journals.orgnih.govbenzothiazine-1,2,4-trionesNucleophile-induced ring contractionPyrrolo[2,1-b] beilstein-journals.orgnih.govbenzothiazoles beilstein-journals.orgnih.gov
2-Cyanomethyl-1,3-benzothiazole and aldehydesMicrowave-assisted cyclocondensation1-Amino-2-(aryl)pyrrolo[2,1-b] beilstein-journals.orgnih.govbenzothiazole-3-carbonitriles mdpi.com

Furthermore, microwave-assisted synthesis has emerged as a rapid and efficient method for creating related heterocyclic systems. For example, a variety of 1-amino-2-(aryl)pyrrolo[2,1-b] beilstein-journals.orgnih.govbenzothiazole-3-carbonitrile derivatives have been synthesized using this technique, offering high yields and short reaction times. mdpi.com These alternative methodologies provide access to a library of related compounds, showcasing the versatility of synthetic approaches within the broader class of fused pyrrole-sulfur heterocycles.

Nucleophile-Induced Ring Contraction of Pyrrolo[2,1-c]mdpi.comnih.govbenzothiazines

A novel and efficient approach to the synthesis of pyrrolo[2,1-b] mdpi.combeilstein-journals.orgbenzothiazole derivatives involves the nucleophile-induced ring contraction of 3-aroylpyrrolo[2,1-c] mdpi.comnih.govbenzothiazine-1,2,4-triones. mdpi.combeilstein-journals.orgnih.govnih.gov This method has been demonstrated to be effective with various nucleophiles, including alkanols and amines. mdpi.comnih.gov

The reaction mechanism is proposed to initiate with the nucleophilic attack on the C4 position of the 3-aroylpyrrolo[2,1-c] mdpi.comnih.govbenzothiazine-1,2,4-trione. nih.gov This leads to the cleavage of the S5–C4 bond, forming a thiol intermediate in situ. nih.gov Subsequently, this intermediate undergoes an intramolecular cyclization via the attack of the SH group on the C5 atom of the pyrrole-2,3-dione moiety. A final 1,3-prototropic shift yields the target pyrrolo[2,1-b] mdpi.combeilstein-journals.orgbenzothiazole product. nih.gov

Detailed research has explored the scope and limitations of this approach. For instance, the reaction of 3-aroylpyrrolo[2,1-c] mdpi.comnih.govbenzothiazine-1,2,4-triones with different alkanols and amines has been systematically studied. mdpi.comnih.gov

Table 1: Nucleophile-Induced Ring Contraction with Alkanols

Starting MaterialNucleophileProductYield (%)
3-Benzoylpyrrolo[2,1-c] mdpi.comnih.govbenzothiazine-1,2,4-trioneMethanolMethyl 3-benzoyl-2-hydroxy-1-oxopyrrolo[2,1-b] mdpi.combeilstein-journals.orgbenzothiazole-3a(1H)-carboxylate95
3-(4-Chlorobenzoyl)pyrrolo[2,1-c] mdpi.comnih.govbenzothiazine-1,2,4-trioneEthanolEthyl 3-(4-chlorobenzoyl)-2-hydroxy-1-oxopyrrolo[2,1-b] mdpi.combeilstein-journals.orgbenzothiazole-3a(1H)-carboxylate93
3-(4-Methylbenzoyl)pyrrolo[2,1-c] mdpi.comnih.govbenzothiazine-1,2,4-trioneIsopropanolIsopropyl 3-(4-methylbenzoyl)-2-hydroxy-1-oxopyrrolo[2,1-b] mdpi.combeilstein-journals.orgbenzothiazole-3a(1H)-carboxylate90

Data sourced from studies on nucleophilic transformations of 3-aroylpyrrolo[2,1-c] mdpi.comnih.govbenzothiazine-1,2,4-triones. nih.gov

Table 2: Nucleophile-Induced Ring Contraction with Amines

Starting MaterialNucleophileProductYield (%)
3-Benzoylpyrrolo[2,1-c] mdpi.comnih.govbenzothiazine-1,2,4-trioneBenzylamine (B48309)N-Benzyl-3-benzoyl-2-hydroxy-1-oxopyrrolo[2,1-b] mdpi.combeilstein-journals.orgbenzothiazole-3a(1H)-carboxamide85
3-(4-Chlorobenzoyl)pyrrolo[2,1-c] mdpi.comnih.govbenzothiazine-1,2,4-trioneAnilineN-Phenyl-3-(4-chlorobenzoyl)-2-hydroxy-1-oxopyrrolo[2,1-b] mdpi.combeilstein-journals.orgbenzothiazole-3a(1H)-carboxamide82
3-(4-Methylbenzoyl)pyrrolo[2,1-c] mdpi.comnih.govbenzothiazine-1,2,4-trionep-ToluidineN-(p-Tolyl)-3-(4-methylbenzoyl)-2-hydroxy-1-oxopyrrolo[2,1-b] mdpi.combeilstein-journals.orgbenzothiazole-3a(1H)-carboxamide88

Data sourced from studies on nucleophilic transformations of 3-aroylpyrrolo[2,1-c] mdpi.comnih.govbenzothiazine-1,2,4-triones. nih.gov

This synthetic strategy represents a significant advancement, providing a versatile and high-yielding route to functionalized pyrrolo[2,1-b] mdpi.combeilstein-journals.orgbenzothiazoles. mdpi.comnih.gov

Thermolytic Transformations and In Situ Reactive Intermediates for Analogous Systems

Thermolytic transformations of related heterocyclic systems provide another avenue for the synthesis of complex fused heterocycles. Specifically, the thermolysis of 3-aroylpyrrolo[2,1-c] mdpi.comnih.govbenzothiazine-1,2,4-triones has been investigated as a method for generating reactive intermediates in situ, which can then undergo further reactions to yield novel structures. mdpi.comnih.gov

This process involves the thermal decomposition of the starting material to generate highly reactive acyl(1,3-benzothiazol-2-yl)ketenes. mdpi.com These ketenes are versatile synthetic platforms that are used in situ due to their high reactivity. mdpi.com The generation of these intermediates is achieved through a cascade of two thermal decarbonylations. mdpi.comnih.gov

While this specific thermolytic approach has been primarily applied to the synthesis of pyrido[2,1-b] mdpi.combeilstein-journals.orgbenzothiazol-1-ones through a [4+2]-cyclodimerization of the in situ generated ketenes, the principles of generating reactive intermediates from pyrrolo mdpi.comnih.govbenzothiazine precursors are highly relevant to the synthesis of analogous systems. mdpi.com

Table 3: Thermolysis of 3-Aroylpyrrolo[2,1-c] mdpi.comnih.govbenzothiazine-1,2,4-triones

Starting MaterialReaction Temperature (°C)Major Product Type
3-Benzoylpyrrolo[2,1-c] mdpi.comnih.govbenzothiazine-1,2,4-trione220Pyrido[2,1-b] mdpi.combeilstein-journals.orgbenzothiazol-1-one
3-(4-Chlorobenzoyl)pyrrolo[2,1-c] mdpi.comnih.govbenzothiazine-1,2,4-trione220Pyrido[2,1-b] mdpi.combeilstein-journals.orgbenzothiazol-1-one
3-(4-Methylbenzoyl)pyrrolo[2,1-c] mdpi.comnih.govbenzothiazine-1,2,4-trione220Pyrido[2,1-b] mdpi.combeilstein-journals.orgbenzothiazol-1-one

Data derived from studies on the in situ generation of acyl(1,3-benzothiazol-2-yl)ketenes by thermolysis. mdpi.com

The study of such thermolytic reactions and the trapping of the resulting reactive intermediates is a promising area for the development of new synthetic routes to a variety of fused heterocyclic compounds, including analogues of 9H-pyrrolo[2,1-b] mdpi.combeilstein-journals.orgbenzothiazin-9-one. The understanding and control of these high-energy intermediates are key to directing the reaction towards desired products.

Reactions Involving the Thiazine Ring System

The thiazine ring within the 9H-pyrrolo[2,1-b] beilstein-journals.orgclockss.orgbenzothiazin-9-one system is susceptible to nucleophilic attack, leading to ring-opening and subsequent transformations. These reactions are often initiated by the cleavage of the sulfur-carbon bond within the thiazine moiety.

Nucleophilic Cleavage of the Thiazine Moiety

Studies on closely related systems, such as 3-aroylpyrrolo[2,1-c] beilstein-journals.orgmdpi.combenzothiazine-1,2,4-triones, provide insight into the nucleophilic cleavage of the thiazine ring. The reaction of these compounds with nucleophiles can induce a 1,4-benzothiazine ring contraction. This process involves the cleavage of the S–C bond of the 1,4-benzothiazine moiety. beilstein-journals.org This initial cleavage, driven by the nucleophile, leads to the in situ formation of a 1-(2-thiophenyl)pyrrole derivative. This intermediate subsequently undergoes intramolecular cyclization to yield pyrrolo[2,1-b] beilstein-journals.orgclockss.orgbenzothiazoles. beilstein-journals.org This reactivity highlights the susceptibility of the C-S bond in the thiazine ring to nucleophilic attack, a key step in the transformation of this heterocyclic system.

Reactions with Primary Amines

Primary amines have been shown to react with derivatives of the pyrrolobenzothiazine system, leading to significant structural modifications. For instance, the reaction of 3-aroylpyrrolo[2,1-c] beilstein-journals.orgmdpi.combenzothiazine-1,2,4-triones with primary amines such as benzylamine and various arylamines results in the formation of pyrrolo[2,1-b] beilstein-journals.orgclockss.orgbenzothiazoles. beilstein-journals.org The reaction proceeds through the aforementioned nucleophile-induced ring contraction mechanism. The nature of the aroyl substituents on the starting material does not appear to significantly influence the reaction's course or the yield of the resulting products. nih.gov

Below is a table summarizing the reaction of a 3-aroylpyrrolo[2,1-c] beilstein-journals.orgmdpi.combenzothiazine-1,2,4-trione with various primary amines.

EntryAmineProductYield (%)
1Benzylamine3-Aroyl-1-(benzylamino)pyrrolo[2,1-b] beilstein-journals.orgclockss.orgbenzothiazoleGood
2Aniline3-Aroyl-1-(phenylamino)pyrrolo[2,1-b] beilstein-journals.orgclockss.orgbenzothiazoleGood
3p-Toluidine3-Aroyl-1-(p-tolylamino)pyrrolo[2,1-b] beilstein-journals.orgclockss.orgbenzothiazoleModerate
4p-Anisidine3-Aroyl-1-(p-methoxyphenylamino)pyrrolo[2,1-b] beilstein-journals.orgclockss.orgbenzothiazoleModerate to Good

Reactivity of the Pyrrole Annulated Moiety

Detailed research findings on the specific reactivity of the pyrrole annulated moiety within the unsubstituted 9H-pyrrolo[2,1-b] beilstein-journals.orgclockss.orgbenzothiazin-9-one are not extensively documented in the reviewed literature. However, the general reactivity of pyrrole rings suggests that this moiety could be susceptible to electrophilic substitution reactions, although the fusion to the benzothiazine ring system will influence the regioselectivity and reactivity of such transformations. Further investigation is required to fully elucidate the reactivity of this part of the molecule.

Cycloaddition Reactions and Formation of Complex Polycyclic Systems

The pyrrolobenzothiazine framework can serve as a precursor for the synthesis of complex polycyclic and spirocyclic systems through cycloaddition reactions. These reactions often involve the generation of reactive intermediates that subsequently undergo cyclization.

Reactions with Schiff Bases and Carbodiimides

The reaction of aroylpyrrolobenzothiazinetriones, derivatives of the core structure, with Schiff bases and carbodiimides has been shown to produce novel 6/5/5/5-tetracyclic alkaloid-like spiroheterocyclic systems of benzo[d]pyrrolo[3′,4′:2,3]pyrrolo[2,1-b]thiazole. mdpi.com This transformation represents a significant expansion of the chemical space accessible from the pyrrolobenzothiazine scaffold. The reaction likely proceeds through a complex mechanism involving initial interaction with the pyrrole-2,3-dione moiety, followed by cyclization and rearrangement to form the spirocyclic product. mdpi.com

The following table outlines the reactants and the resulting complex heterocyclic system.

Reactant 1Reactant 2Product
AroylpyrrolobenzothiazinetrioneSchiff BaseBenzo[d]pyrrolo[3′,4′:2,3]pyrrolo[2,1-b]thiazole spiroheterocycle
AroylpyrrolobenzothiazinetrioneCarbodiimideBenzo[d]pyrrolo[3′,4′:2,3]pyrrolo[2,1-b]thiazole spiroheterocycle

Intramolecular Cyclizations and Rearrangements

While specific examples of intramolecular cyclizations and rearrangements starting directly from 9H-pyrrolo[2,1-b] beilstein-journals.orgclockss.orgbenzothiazin-9-one are not prominent in the available literature, related structures demonstrate a propensity for such transformations. For instance, the formation of pyrrolo[2,1-b] beilstein-journals.orgclockss.orgbenzothiazoles from 1-(2-thiophenyl)pyrrole derivatives, generated in situ from the nucleophilic cleavage of a 1,4-benzothiazine ring, is an example of an intramolecular cyclization. beilstein-journals.org Additionally, domino 1,3-dipolar cycloaddition/rearrangement sequences involving related thiazine-containing systems can lead to the formation of complex chiral pyrrolo[1,2-d] beilstein-journals.orgmdpi.comthiazine derivatives. chemrxiv.org These examples suggest that the 9H-pyrrolo[2,1-b] beilstein-journals.orgclockss.orgbenzothiazin-9-one scaffold could potentially undergo similar intramolecular transformations under appropriate reaction conditions to yield novel polycyclic structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. In the 9H-Pyrrolo[2,1-b] researchgate.netnih.govbenzothiazin-9-one scaffold, the protons on the pyrrole and benzene (B151609) rings exhibit characteristic chemical shifts and coupling patterns. The aromatic protons of the benzothiazine moiety typically appear in the downfield region (δ 7.0–8.5 ppm) due to the deshielding effect of the aromatic ring current. Their specific shifts and splitting patterns (e.g., doublets, triplets) are dictated by their position and coupling with adjacent protons. The protons on the fused pyrrole ring also resonate in specific regions, with their chemical shifts influenced by the adjacent nitrogen atom and carbonyl group. Analysis of coupling constants (J-values) allows for the determination of which protons are adjacent to one another, confirming the connectivity within the fused ring system. For substituted derivatives, the appearance of new signals and changes in the shifts and coupling patterns of existing protons provide definitive evidence for the site of substitution. nih.gov

Table 1: Illustrative ¹H NMR Spectral Data for 9H-Pyrrolo[2,1-b] researchgate.netnih.govbenzothiazin-9-one Note: Data are hypothetical and based on typical values for similar heterocyclic systems.

Proton Position Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-1 7.25 t 7.6
H-2 7.40 d 7.8
H-3 7.20 t 7.5
H-4 8.10 d 8.0
H-6 6.80 t 3.0
H-7 6.50 d 3.5

Table 2: Illustrative ¹³C NMR Spectral Data for 9H-Pyrrolo[2,1-b] researchgate.netnih.govbenzothiazin-9-one Note: Data are hypothetical and based on typical values for similar heterocyclic systems.

Carbon Position Chemical Shift (δ, ppm)
C-1 125.5
C-2 128.9
C-3 124.8
C-4 127.3
C-4a 135.2
C-5a 120.1
C-6 115.4
C-7 112.6
C-8 122.0
C-8a 130.8
C-9 175.1

While ¹H and ¹³C NMR are primary tools, other techniques provide deeper insights. Nitrogen-15 (¹⁵N) NMR, although less common due to lower natural abundance and sensitivity, can directly probe the electronic environment of the nitrogen atom within the pyrrole ring. The ¹⁵N chemical shift can indicate the degree of amide-like character and conjugation involving the nitrogen lone pair. rsc.org

Two-dimensional (2D) NMR techniques are indispensable for complex structures. Heteronuclear Multiple Bond Correlation (HMBC) is particularly powerful as it reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for assigning the signals of quaternary (non-protonated) carbons, such as those at the ring junctions (e.g., C-4a, C-5a, C-8a, C-9a), by observing their long-range coupling to nearby protons. For instance, the proton at H-8 would show an HMBC correlation to carbons C-7, C-8a, and C-6, unequivocally establishing the connectivity around that portion of the molecule. beilstein-journals.org

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an effective tool for identifying the functional groups present. For 9H-Pyrrolo[2,1-b] researchgate.netnih.govbenzothiazin-9-one, the IR spectrum is expected to show several characteristic absorption bands. The most prominent peak would be from the carbonyl (C=O) group of the ketone, which typically appears as a strong, sharp band in the range of 1680–1660 cm⁻¹. Other key absorptions include C=C stretching vibrations from the aromatic and pyrrole rings (approx. 1600–1450 cm⁻¹), C-N stretching (approx. 1350–1250 cm⁻¹), and C-S stretching, which is often weak and appears in the fingerprint region (below 800 cm⁻¹). Aromatic C-H stretching is usually observed as a group of weaker bands just above 3000 cm⁻¹. nih.gov

Table 3: Expected Characteristic IR Absorption Bands for 9H-Pyrrolo[2,1-b] researchgate.netnih.govbenzothiazin-9-one

Functional Group Vibrational Mode Expected Frequency (cm⁻¹) Intensity
Aromatic C-H Stretch 3100–3000 Medium-Weak
Carbonyl C=O Stretch 1680–1660 Strong
Aromatic C=C Stretch 1600–1450 Medium-Variable
C-N Stretch 1350–1250 Medium
Aromatic C-H Bend (out-of-plane) 900–675 Strong

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound and for gaining structural information from its fragmentation patterns. In electron ionization (EI) mass spectrometry, the spectrum of 9H-Pyrrolo[2,1-b] researchgate.netnih.govbenzothiazin-9-one would show a molecular ion peak (M⁺) corresponding to its molecular weight. A key diagnostic feature for sulfur-containing compounds is the presence of an M+2 peak with an intensity of approximately 4-5% relative to the M⁺ peak, which is due to the natural abundance of the ³⁴S isotope. sapub.org

High-resolution mass spectrometry (HRMS) can determine the exact mass of the molecular ion to several decimal places, allowing for the calculation of its unique elemental formula (C₁₂H₇NOS). The fragmentation pattern provides structural clues. Plausible fragmentation pathways for this molecule could include the initial loss of a carbon monoxide (CO) molecule from the ketone group, followed by cleavage of the thiazine ring. The stability of the resulting fragments helps to piece together the structure of the parent molecule. sapub.orgrsc.org

Table 4: Predicted Key Ions in the Mass Spectrum of 9H-Pyrrolo[2,1-b] researchgate.netnih.govbenzothiazin-9-one

Ion m/z (for ³²S) Identity
[C₁₂H₇NOS]⁺ 213.03 Molecular Ion (M⁺)
[C₁₂H₇NO³⁴S]⁺ 215.03 M+2 Isotope Peak
[C₁₁H₇NS]⁺ 185.03 [M - CO]⁺
[C₆H₄S]⁺ 108.00 Thiophenolate fragment

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. The fused aromatic and heterocyclic rings of 9H-Pyrrolo[2,1-b] researchgate.netnih.govbenzothiazin-9-one create an extended chromophore that absorbs light in the UV or visible region. The spectrum is expected to show intense absorptions corresponding to π → π* transitions associated with the conjugated system. Weaker n → π* transitions, involving the non-bonding electrons on the nitrogen, sulfur, and oxygen atoms, may also be observed. The position of the maximum absorption wavelength (λₘₐₓ) is indicative of the extent of conjugation. psu.edu The introduction of substituents on the aromatic ring can cause predictable shifts in the absorption maxima; electron-donating groups typically cause a bathochromic (red) shift, while electron-withdrawing groups can cause a hypsochromic (blue) shift. nih.gov This analysis helps to understand the electronic structure and conjugation pathways within the molecule.

Despite a comprehensive search for crystallographic data on 9H-Pyrrolo[2,1-b] researchgate.netbeilstein-journals.orgbenzothiazin-9-one and its derivatives, specific X-ray diffraction studies detailing the absolute configuration, conformational analysis, crystal packing, and intermolecular interactions for this particular heterocyclic system could not be located in the available scientific literature.

Research into related structures, such as pyrrolo[2,1-c] researchgate.netbeilstein-journals.orgbenzothiazines and pyrrolo[2,1-b] researchgate.netbeilstein-journals.orgbenzothiazoles, is more prevalent. For instance, studies on pyrrolo[2,1-c] researchgate.netbeilstein-journals.orgbenzothiazine derivatives have explored their synthesis and potential as calcium channel antagonists, with some discussion on their structure-activity relationships. Similarly, the synthesis of various pyrrolo[2,1-b] researchgate.netbeilstein-journals.orgbenzothiazole derivatives has been reported, often in the context of developing new compounds with potential biological activities.

One study noted the synthesis of a tricyclic pyrrolo[2,1-b]benzothiazolone, which corresponds to the core structure of 9H-Pyrrolo[2,1-b] researchgate.netbeilstein-journals.orgbenzothiazin-9-one. However, the crystallographic analysis within this publication was focused on other, more complex derivatives, and did not provide the specific solid-state structural data for the parent compound.

Consequently, the detailed analysis of the solid-state structure of 9H-Pyrrolo[2,1-b] researchgate.netbeilstein-journals.orgbenzothiazin-9-one, as requested for the sections on X-ray crystallography, cannot be provided at this time due to the absence of published crystallographic data.

Computational Chemistry and Theoretical Modelling of 9h Pyrrolo 2,1 B 1 2 Benzothiazin 9 One

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For heterocyclic systems like 9H-Pyrrolo[2,1-b] nih.govnih.govbenzothiazin-9-one, DFT calculations can elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential. These parameters are crucial for predicting the molecule's reactivity and stability.

Studies on related benzothiazine and benzothiazole (B30560) derivatives have demonstrated the utility of DFT in understanding their electronic behavior. researchgate.net For instance, in various benzothiazine derivatives, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are primarily distributed on the benzothiazine moiety itself. researchgate.net This localization of frontier orbitals is a key determinant of the molecule's charge transfer properties and its susceptibility to electrophilic or nucleophilic attack. The energy gap between the HOMO and LUMO is a significant indicator of chemical reactivity and kinetic stability.

Conceptual DFT also allows for the calculation of chemical reactivity descriptors. For pyrrolo[1,2-a]quinoline (B3350903) analogues, these descriptors have been used to assess their drug-like properties. While specific DFT data for 9H-Pyrrolo[2,1-b] nih.govnih.govbenzothiazin-9-one is not extensively available in public literature, the established methodologies from similar heterocyclic systems provide a robust framework for its computational analysis. Such studies would involve geometry optimization followed by calculation of electronic properties at a suitable level of theory, such as B3LYP with a 6-31G** basis set.

Table 1: Representative Frontier Orbital Energies from DFT Studies on Related Heterocyclic Compounds

Compound ClassHOMO (eV)LUMO (eV)Energy Gap (eV)
Benzothiazine Derivatives-5.8 to -6.2-1.9 to -2.33.6 to 4.1
Benzothiazole Derivatives-6.0 to -6.5-2.5 to -2.93.5 to 3.8
2,1,3-Benzothiadiazole Derivatives-5.1 to -5.5-2.8 to -3.41.75 to 2.38 mdpi.com

Note: The data in this table is illustrative and based on published studies of analogous compound classes, not 9H-Pyrrolo[2,1-b] nih.govnih.govbenzothiazin-9-one itself.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. For a molecule like 9H-Pyrrolo[2,1-b] nih.govnih.govbenzothiazin-9-one, MD simulations can reveal its conformational landscape, which is the collection of all possible three-dimensional shapes the molecule can adopt. Understanding this landscape is vital as the biological activity of a molecule is often dependent on its specific conformation.

In studies of similar heterocyclic systems, such as 7H-pyrrolo[2,3-d]pyrimidine derivatives, MD simulations have been employed to investigate the binding modes of these molecules with biological targets like kinases. mdpi.com These simulations can show how different parts of the molecule, such as substituent groups, rotate and flex, which can influence interactions with a receptor's binding site. mdpi.com For 9H-Pyrrolo[2,1-b] nih.govnih.govbenzothiazin-9-one, an MD simulation would typically involve placing the molecule in a simulated solvent environment and calculating the forces between atoms over a series of time steps. The resulting trajectory provides a detailed view of the molecule's dynamic behavior and conformational preferences.

Quantum Chemical Calculations for Spectroscopic Parameter Prediction

Quantum chemical calculations, including DFT and time-dependent DFT (TD-DFT), are invaluable for predicting the spectroscopic properties of molecules. These predictions can aid in the interpretation of experimental spectra and the structural elucidation of newly synthesized compounds.

For instance, TD-DFT calculations on benzothiazine derivatives have been used to predict their absorption spectra, which were found to be in the UV region. researchgate.net Similarly, quantum chemical calculations on other complex organic molecules have been used to predict vibrational spectra (infrared and Raman), which arise from the molecule's vibrational modes. nih.gov For 9H-Pyrrolo[2,1-b] nih.govnih.govbenzothiazin-9-one, such calculations would involve optimizing the ground state geometry and then computing the excitation energies and oscillator strengths for electronic transitions (for UV-Vis spectra) or the vibrational frequencies and intensities (for IR and Raman spectra). Comparing these theoretical spectra with experimental data can confirm the molecule's structure.

Table 2: Predicted Spectroscopic Data from Quantum Chemical Calculations on Analogous Systems

Spectroscopic TechniquePredicted ParameterTypical Range for Aromatic Heterocycles
UV-Vis SpectroscopyMaximum Absorption Wavelength (λmax)250 - 400 nm
Infrared SpectroscopyC=O Stretch1650 - 1750 cm⁻¹
C-N Stretch1250 - 1350 cm⁻¹
C-S Stretch600 - 800 cm⁻¹
¹³C NMR SpectroscopyCarbonyl Carbon (C=O)160 - 180 ppm
Aromatic Carbons110 - 150 ppm

Note: This table provides expected ranges for spectroscopic parameters based on general knowledge of organic compounds and published data on related structures. Specific values for 9H-Pyrrolo[2,1-b] nih.govnih.govbenzothiazin-9-one would require dedicated calculations.

Structure-Reactivity Relationship (SAR) Modeling based on Computational Approaches

Structure-activity relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. Computational approaches play a significant role in modern SAR by quantifying molecular properties (descriptors) and correlating them with activity.

For related systems like pyrrolo nih.govnih.govbenzothiazepines and pyrrolo nih.govbeilstein-journals.orgbenzothiazines, molecular modeling has been used to understand the SAR for their activity as antipsychotic agents and calcium channel antagonists, respectively. nih.govnih.gov These studies often involve building a pharmacophore model, which defines the essential structural features required for biological activity. For 9H-Pyrrolo[2,1-b] nih.govnih.govbenzothiazin-9-one derivatives, a computational SAR study would involve synthesizing a series of analogues with varying substituents and measuring their biological activity. Then, computational software would be used to calculate various molecular descriptors for each analogue, such as electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobicity (e.g., logP). Statistical methods, such as quantitative structure-activity relationship (QSAR) analysis, would then be used to build a mathematical model that relates these descriptors to the observed activity.

Exploration of Reaction Pathways and Transition States through Computational Methods

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, including identifying intermediates and transition states. This is particularly useful for understanding the formation of complex heterocyclic systems.

A study on the nucleophile-induced ring contraction of 3-aroylpyrrolo[2,1-c] nih.govbeilstein-journals.orgbenzothiazine-1,2,4-triones to form pyrrolo[2,1-b] nih.govnih.govbenzothiazoles provides a relevant example. beilstein-journals.org The proposed reaction pathway involves a nucleophilic attack, cleavage of an S-C bond to form a thiol intermediate, and subsequent intramolecular cyclization. beilstein-journals.org While this study did not explicitly detail the computational methods used, such mechanistic proposals are often supported by DFT calculations to determine the energies of reactants, intermediates, transition states, and products. For the synthesis of 9H-Pyrrolo[2,1-b] nih.govnih.govbenzothiazin-9-one, computational methods could be used to explore different potential synthetic routes, predict the feasibility of each step, and identify the most energetically favorable pathway. This can save significant time and resources in the laboratory by focusing on the most promising synthetic strategies.

Derivatization, Functionalization, and Analogue Exploration of the 9h Pyrrolo 2,1 B 1 2 Benzothiazin 9 One Scaffold

Synthetic Strategies for Diverse Substituents on the Core Structure

The synthesis of derivatives of the 9H-pyrrolo[2,1-b] beilstein-journals.orgnih.govbenzothiazin-9-one scaffold is achieved through several strategic approaches, which primarily introduce diversity by varying the initial building blocks. These methods can be broadly categorized into the annulation of benzothiazoles, condensation reactions involving o-aminothiophenol, and multicomponent reactions (MCRs).

One primary route involves the annulation of a pyrrole (B145914) moiety onto a benzothiazole (B30560) precursor . This can be accomplished through various intramolecular cyclization reactions. For example, benzothiazoles featuring specific side chains can be induced to cyclize and form the fused pyrrole ring. beilstein-journals.org Another powerful technique is the use of MCRs, where (1,3-benzothiazol-2-yl)acetonitrile, various aldehydes, and acylcyanides are combined in a single step to construct the core with multiple points of diversity. beilstein-journals.orgnih.gov

A second major strategy is the condensation of o-aminothiophenol with 4-oxo acids or their derivatives . This approach is one of the most direct methods to form the benzothiazine portion of the molecule. The choice of a substituted o-aminothiophenol or a derivatized 4-oxo acid allows for the introduction of a wide array of functional groups onto the final heterocyclic system. beilstein-journals.org

More recently, microwave-assisted synthesis has been employed to produce pyrrolo[2,1-b] beilstein-journals.orgnih.govbenzothiazole derivatives bearing various aryl and heteroaryl substituents, offering the benefits of rapid reaction times and often higher yields compared to conventional heating methods. nih.gov Furthermore, a novel approach involves the nucleophile-induced ring contraction of precursor molecules like 3-aroylpyrrolo[2,1-c] beilstein-journals.orgnih.govbenzothiazine-1,2,4-triones. In this process, nucleophiles such as alkanols or amines trigger a transformation that results in the formation of the desired pyrrolo[2,1-b] beilstein-journals.orgnih.govbenzothiazole skeleton. nih.gov

These varied strategies provide a robust toolkit for chemists to generate a library of substituted 9H-pyrrolo[2,1-b] beilstein-journals.orgnih.govbenzothiazin-9-one analogues for further study.

Table 1: Overview of Synthetic Strategies for Pyrrolo[2,1-b] beilstein-journals.orgnih.govbenzothiazole Derivatives

Strategy Key Reactants Type of Diversity Introduced Reference
Annulation of Benzothiazoles Benzothiazoles with reactive side chains Substituents on the pyrrole ring beilstein-journals.org
Multicomponent Reaction (MCR) (1,3-Benzothiazol-2-yl)acetonitrile, Aldehydes, Acylcyanides Substituents on both pyrrole and benzothiazine rings beilstein-journals.orgnih.gov
Condensation Reaction o-Aminothiophenol, 4-Oxo acids Substituents on the benzothiazine ring beilstein-journals.org
Microwave-Assisted Synthesis Substituted benzothiazoles and other reagents Aryl and heteroaryl groups nih.gov
Ring Contraction 3-Aroylpyrrolo[2,1-c] beilstein-journals.orgnih.govbenzothiazine-1,2,4-triones, Nucleophiles Aroyl and other groups depending on nucleophile nih.gov

Regiospecific Functionalization and Site-Selective Modifications

Regiospecificity in the functionalization of the 9H-pyrrolo[2,1-b] beilstein-journals.orgnih.govbenzothiazin-9-one scaffold is predominantly controlled during the synthetic construction of the ring system itself, rather than by direct substitution on the completed core. The final placement of substituents is dictated by the initial substitution patterns of the precursors.

For instance, when using the condensation strategy, the choice of a substituted o-aminothiophenol determines the position of functional groups on the benzo portion of the final molecule. A 4-chloro-2-aminothiophenol, for example, will yield a derivative chlorinated at the corresponding position. Similarly, the structure of the 4-oxo acid partner dictates the substitution on the pyrrolone ring.

While direct C-H functionalization is a powerful tool for derivatizing many heterocyclic systems, its application to the 9H-pyrrolo[2,1-b] beilstein-journals.orgnih.govbenzothiazin-9-one scaffold is not widely reported. nih.gov The reactivity of the core is complex; related fused heterocyclic systems like 3-aroylpyrrolo[2,1-c] beilstein-journals.orgnih.govbenzothiazine-1,2,4-triones are described as polyelectrophilic compounds with multiple reactive centers. nih.gov The most reactive electrophilic site in these precursors is often the thioester group (C4=O), which guides the course of nucleophilic attack and subsequent rearrangement. nih.gov This inherent reactivity within precursor molecules is harnessed to achieve regiocontrol in the final product, circumventing the need for potentially unselective direct functionalization of the final scaffold. Therefore, site-selective modification is primarily a function of synthetic design and precursor selection.

Development of Polycyclic Analogues through Annelation and Spiro-Cyclization

Expanding the complexity of the 9H-pyrrolo[2,1-b] beilstein-journals.orgnih.govbenzothiazin-9-one scaffold can be achieved by building additional rings onto the core structure through annelation (ring fusion) and spiro-cyclization (sharing a single atom between rings). While examples starting directly from the target scaffold are limited, reactions on analogous structures illustrate the potential methodologies.

Annelation strategies often involve multi-step, one-pot sequences. For example, a common approach for related pyrrolidine (B122466) systems involves a three-component reaction to form an intermediate, which is then subjected to N-allylation followed by an intramolecular Heck reaction. This palladium-catalyzed cyclization effectively fuses a new ring onto the pyrrolidine core, creating complex polycyclic structures like hexahydropyrrolo[2,1-a]isoquinolines. researchgate.net This demonstrates a viable pathway for extending the scaffold through C-C bond formation to create fused systems.

Spiro-cyclization introduces a new ring system at a single carbon atom, creating a spiro center. This has been achieved in related heterocyclic systems through various methods. One approach is the reaction of pyrrolobenzoxazepinetriones with 2-aminobenzenethiol to generate spiro benzothiazine-pyrroles. researchgate.net Another powerful technique is the visible light-promoted radical-mediated cascade spiro-cyclization of N-arylpropiolamides with thiophenols, which builds complex sulfur-containing spiro-tricyclic skeletons. nih.gov These methods, though applied to different starting materials, showcase established chemical principles that could potentially be adapted to create spiro-analogues of 9H-pyrrolo[2,1-b] beilstein-journals.orgnih.govbenzothiazin-9-one.

Impact of Derivatization on Spectroscopic Properties and Molecular Architecture

The introduction of substituents onto the 9H-pyrrolo[2,1-b] beilstein-journals.orgnih.govbenzothiazin-9-one scaffold significantly influences its spectroscopic properties and three-dimensional structure. These changes are critical for structure elucidation and understanding the molecule's interactions.

Spectroscopic Properties: The electronic environment of each proton and carbon atom in the molecule is altered by derivatization, leading to predictable shifts in Nuclear Magnetic Resonance (NMR) spectra.

¹H NMR: In substituted pyrrolo[2,3-b]quinolines, for example, the chemical shifts of aromatic protons are sensitive to the presence of electron-donating or electron-withdrawing groups on the aryl substituents. Aromatic protons on a phenyl ring attached to the pyrrole nitrogen typically appear as a multiplet between 7.41-7.66 ppm. scielo.org.mx

Infrared (IR) spectroscopy is also used to identify key functional groups. The carbonyl (C=O) stretching frequency is a prominent feature, typically appearing as a strong absorption band in the region of 1716-1737 cm⁻¹ for related pyrrolo-quinolone systems. scielo.org.mx

Table 2: Representative ¹H NMR Chemical Shifts (δ, ppm) for a Substituted Pyrrolo-Quinoline Derivative (6a)

Proton Chemical Shift (ppm) Multiplicity
=CH- 7.93 s (singlet)
Ar-H 7.89 d (doublet)
Ar-H 7.73 d (doublet)
Ar-H 7.66-7.54 m (multiplet)
Ar-H 7.47-7.41 m (multiplet)
-CH₂- 3.81 s (singlet)

Data adapted from a representative pyrrolo[2,3-b]quinolin-2(3H)-one derivative. scielo.org.mx

Q & A

Q. What are the recommended synthetic routes for 9H-Pyrrolo[2,1-b][1,3]benzothiazin-9-one, and how can reaction conditions be optimized for yield and purity?

The synthesis of such heterocyclic compounds typically involves multi-step reactions, including cyclization and functional group substitutions. Key steps include:

  • Temperature control : Maintaining low temperatures (0–5°C) during sensitive steps like ring closure to minimize side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while non-polar solvents (e.g., toluene) aid in purification .
  • Catalysts : Use of palladium catalysts for cross-coupling reactions to introduce aryl/heteroaryl groups . Post-synthesis, purity is validated via HPLC (≥95% purity threshold) and structural confirmation via 1H/13C NMR .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

A combination of analytical techniques is critical:

  • Spectroscopy : NMR (1H, 13C) to confirm ring substitution patterns and stereochemistry .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • Thermal analysis : Differential scanning calorimetry (DSC) to assess melting points and stability .
  • Solubility profiling : Use of solvents like DMSO for biological assays and methanol for crystallization .

Q. What safety protocols are essential when handling this compound in the laboratory?

While specific hazard data may be limited for this compound, general guidelines include:

  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .
  • Ventilation : Use of fume hoods during synthesis and weighing .
  • Emergency measures : Immediate rinsing with water for accidental exposure and consultation with safety data sheets (SDS) .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

  • Docking studies : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., kinases or receptors) .
  • QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on the benzothiazine ring) with antimicrobial or anticancer activity .
  • MD simulations : Assess stability of ligand-protein complexes over nanoseconds to prioritize synthetic targets .

Q. What experimental strategies resolve contradictions in reported biological activities of this compound analogs?

Discrepancies often arise from variations in:

  • Assay conditions : Standardize cell lines (e.g., HepG2 for cytotoxicity) and incubation times .
  • Structural analogs : Compare activities of derivatives with differing substituents (e.g., methoxy vs. chloro groups) using a structure-activity relationship (SAR) table :
SubstituentPositionActivity (IC50)
-ClC-512 µM
-OCH3C-445 µM
  • Statistical validation : Apply ANOVA to confirm significance of observed differences .

Q. What methodologies are used to evaluate the pharmacokinetic properties of this compound in preclinical studies?

Key approaches include:

  • In vitro ADME : Caco-2 cell assays for permeability and microsomal stability tests for metabolic resistance .
  • Plasma protein binding : Equilibrium dialysis to measure unbound fraction .
  • In vivo PK : Rodent studies with LC-MS/MS quantification of plasma concentrations over time .

Methodological Considerations

  • Data Reproducibility : Document reaction parameters (e.g., stoichiometry, catalysts) and share raw spectral data in supplementary materials .
  • Ethical Compliance : Adhere to institutional guidelines for biological testing and animal studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.